molecular formula C20H42ClNO B14457977 Ethyl octadecanimidate;hydrochloride CAS No. 74983-20-3

Ethyl octadecanimidate;hydrochloride

Cat. No.: B14457977
CAS No.: 74983-20-3
M. Wt: 348.0 g/mol
InChI Key: MMNYOMOIHHOPQC-UHFFFAOYSA-N
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Description

Ethyl octadecanimidate;hydrochloride is a chemical compound with the molecular formula C20H41NO·HCl. It is an imidate ester derivative of octadecanoic acid (stearic acid) and is commonly used in various chemical and biological applications. This compound is known for its reactivity and ability to form stable complexes, making it valuable in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octadecanimidate;hydrochloride can be synthesized through the reaction of octadecanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the imidate ester. The hydrochloride salt is then obtained by treating the imidate ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl octadecanimidate;hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce octadecanoic acid and ethanol.

    Aminolysis: Reaction with amines to form amides.

    Reduction: Reduction reactions can convert the imidate ester to the corresponding amine.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

    Aminolysis: Requires the presence of primary or secondary amines and is usually carried out at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Octadecanoic acid and ethanol.

    Aminolysis: Corresponding amides.

    Reduction: Corresponding amines.

Scientific Research Applications

Ethyl octadecanimidate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.

    Biology: Employed in the modification of biomolecules and the synthesis of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of ethyl octadecanimidate;hydrochloride involves its ability to form stable complexes with various substrates. The imidate ester group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a versatile intermediate.

Comparison with Similar Compounds

Ethyl octadecanimidate;hydrochloride can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl hexadecanimidate;hydrochloride: Similar structure but with a shorter carbon chain (hexadecanoic acid instead of octadecanoic acid).

    Ethyl stearate: An ester of stearic acid but lacks the imidate group.

Uniqueness

This compound is unique due to its imidate ester group, which imparts distinct reactivity and stability compared to other esters and amides. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

CAS No.

74983-20-3

Molecular Formula

C20H42ClNO

Molecular Weight

348.0 g/mol

IUPAC Name

ethyl octadecanimidate;hydrochloride

InChI

InChI=1S/C20H41NO.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;/h21H,3-19H2,1-2H3;1H

InChI Key

MMNYOMOIHHOPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=N)OCC.Cl

Origin of Product

United States

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